4-methoxy-N-(2-methoxyphenyl)-3-methylbenzenesulfonamide
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Overview
Description
The compound “4-methoxy-N-(2-methoxyphenyl)-3-methylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a sulfonyl group (-SO2-) attached to a benzene ring, with methoxy (-OCH3) and methyl (-CH3) substituents on the benzene ring .Chemical Reactions Analysis
Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, sulfonamides tend to be crystalline solids at room temperature. They are typically soluble in organic solvents but less soluble in water .Scientific Research Applications
- Hole Transport Material : 4-methoxy-N-(2-methoxyphenyl)-3-methylbenzenesulfonamide has been employed as a hole transporting material in the synthesis of 4,4′-dimethoxydiphenylamine-substituted 9,9′-bifluorenylidene. This compound contributes to the power efficiency of approximately 18% and may find use in polymeric solar cells alongside an electron transporting layer .
- While not directly studied for its anti-cancer properties, the compound’s structural features make it an interesting candidate for further investigation. Researchers have synthesized anti-cancer drugs based on similar chemical motifs, such as phenylboronic acid derivatives. Exploring the potential of 4-methoxy-N-(2-methoxyphenyl)-3-methylbenzenesulfonamide in cancer therapy could yield valuable insights .
- Inspired by the glycosylation of insulin, scientists have used phenylboronic acid (similar to our compound) to regulate insulin release. Investigating whether 4-methoxy-N-(2-methoxyphenyl)-3-methylbenzenesulfonamide can be utilized in drug delivery systems or as a glycosylation agent is an exciting avenue .
Organic Electronics and Photovoltaics
Anti-Cancer Drug Development
Glycosylation and Drug Delivery
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-N-(2-methoxyphenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-10-12(8-9-14(11)19-2)21(17,18)16-13-6-4-5-7-15(13)20-3/h4-10,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCKPENXWOSSSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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